1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one
Description
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a brominated heterocyclic ketone with the molecular formula C₅H₄BrNO₂ (calculated molecular weight: 190.00 g/mol). However, discrepancies exist in literature: Enamine Ltd. Structurally, it features a 1,2-oxazole (isoxazole) ring substituted with a bromine atom at position 3 and an acetyl group at position 2. This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or agrochemical intermediates.
Synthetic routes to similar brominated ketones include halogenation of preformed oxazole derivatives. For example, bromination of 1-(1-(4-bromophenyl)-5-methyl-1,2,3-triazol-4-yl)ethanone with bromine in acetic acid yields 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, demonstrating a method applicable to analogous systems .
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
1-(3-bromo-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3 |
InChI Key |
DHEMSPYLZBHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CON=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
A comparative analysis of structurally related brominated ketones is presented below:
¹Discrepancy noted between sources: Molecular formula may alternatively be C₅H₄BrNO₂ (190.00 g/mol) depending on substitution pattern.
Key Observations :
- Electron-Withdrawing Effects: Bromine at the 3-position of the oxazole ring enhances electrophilicity at the acetyl group, facilitating nucleophilic substitutions (e.g., condensations or cyclizations) compared to non-brominated analogues like 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one .
- Crystallographic Behavior: Brominated derivatives (e.g., 2-bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone) exhibit dense crystal packing due to halogen bonding (Br⋯Br interactions) and hydrogen bonding, which may influence solubility and stability .
Reactivity and Functionalization
- Nucleophilic Substitutions : The acetyl group in 1-(3-bromo-1,2-oxazol-4-yl)ethan-1-one undergoes condensations with amines or hydrazines to form imines or pyrazoles, respectively. This reactivity is shared with analogues like 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one .
- Cross-Coupling Potential: The bromine atom enables Suzuki-Miyaura couplings, a feature exploited in triazole-linked bromoacetyl derivatives for generating biaryl systems .
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